Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate

Conformational analysis Metabolic stability Gem-difluoro effect

Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate (CAS 2288032-88-0) is a synthetic N-Boc-protected 4,4-gem-difluoroazepane building block bearing an exocyclic (5E)-cyanomethylidene substituent. Its molecular formula is C₁₃H₁₈F₂N₂O₂ (molecular weight 272.3 g/mol), and its SMILES is CC(C)(C)OC(=O)N1CCC(=CC#N)C(CC1)(F)F.

Molecular Formula C13H18F2N2O2
Molecular Weight 272.296
CAS No. 2288032-88-0
Cat. No. B2720468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate
CAS2288032-88-0
Molecular FormulaC13H18F2N2O2
Molecular Weight272.296
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC#N)C(CC1)(F)F
InChIInChI=1S/C13H18F2N2O2/c1-12(2,3)19-11(18)17-8-5-10(4-7-16)13(14,15)6-9-17/h4H,5-6,8-9H2,1-3H3/b10-4+
InChIKeyAYBHPUBTNXLHCF-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate CAS 2288032-88-0: Building Block Procurement Guide for Fluorinated Azepane Scaffolds


Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate (CAS 2288032-88-0) is a synthetic N-Boc-protected 4,4-gem-difluoroazepane building block bearing an exocyclic (5E)-cyanomethylidene substituent. Its molecular formula is C₁₃H₁₈F₂N₂O₂ (molecular weight 272.3 g/mol), and its SMILES is CC(C)(C)OC(=O)N1CCC(=CC#N)C(CC1)(F)F . The compound belongs to a class of fluorinated seven-membered heterocyclic intermediates increasingly deployed in antiviral drug discovery, particularly as precursors to HBV capsid assembly modulators (CAMs) [1]. The gem-difluoro motif has been shown to confer enhanced conformational bias and metabolic stability relative to non-fluorinated azepane congeners [2].

Why Generic Azepane Building Blocks Cannot Replace Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate


Substituting this compound with the simpler tert-butyl 4,4-difluoroazepane-1-carboxylate (CAS 1187468-03-6, MW 235.27) or a non-fluorinated azepane eliminates either the cyanomethylidene functional handle or the metabolically stabilizing gem-difluoro motif, respectively. The cyanomethylidene group provides a conjugated α,β-unsaturated nitrile that serves as a versatile point for chemoselective transformations—reduction to amines, hydrolysis to acids, or cycloaddition—that are impossible with the unsubstituted difluoroazepane . Simultaneously, removal of the 4,4-difluoro motif abrogates the conformational bias and metabolic shielding conferred by geminal fluorination: gem-difluoro substitution on azepanes has been explicitly linked to observed potency enhancement relative to methylene (C-H₂) analogs through van der Waals interactions [1]. The (5E) geometry further defines the spatial orientation of the nitrile-bearing side chain, which is critical for downstream stereochemical fidelity in target-directed synthesis. No single in-class alternative simultaneously provides all three differentiation features.

Quantitative Differentiation Evidence for Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate (CAS 2288032-88-0)


Gem-Difluoro Azepane vs. Methylene Azepane: Conformational Bias and Metabolic Stability Advantage Conferred by 4,4-F₂ Substitution

Geminal difluoro substitution at the 4-position of the azepane ring introduces a strong conformational bias and metabolic shielding effect absent in the parent methylene (CH₂) azepane. While direct head-to-head comparative data for this specific compound are not publicly available, class-level evidence from the Enamine medicinal chemistry platform explicitly states that the difluoro moiety 'can cause van der Waals interactions, perhaps accounting for the observed boost in potency compared to methylene' and that 'geminal difluorosubstitution of azepane could be a key factor in ensuring both potency and metabolic stability of the compounds' [1]. In the broader HBV CAM series described by DeRatt et al., di-fluoro azepane-containing compounds exhibited 'exceptional potency, pharmacokinetic, and solubility properties' [2], establishing the 4,4-difluoroazepane core as a pharmacokinetically privileged scaffold relative to non-fluorinated seven-membered heterocycles.

Conformational analysis Metabolic stability Gem-difluoro effect

Cyanomethylidene Group Differentiation: Functional Handle Density vs. tert-Butyl 4,4-Difluoroazepane-1-carboxylate (CAS 1187468-03-6)

The target compound (MW 272.3 g/mol, C₁₃H₁₈F₂N₂O₂) incorporates a (5E)-cyanomethylidene substituent (exocyclic =CH-CN) that is entirely absent in the simpler analog tert-butyl 4,4-difluoroazepane-1-carboxylate (CAS 1187468-03-6, MW 235.27 g/mol, C₁₁H₁₉F₂NO₂) . This structural difference adds 37.03 Da in molecular weight and introduces a conjugated α,β-unsaturated nitrile system. The cyanomethylidene group is a validated synthetic entry point for amine formation (via nitrile reduction), carboxylic acid generation (via hydrolysis), tetrazole synthesis (via [3+2] cycloaddition with azide), and heterocycle annulation [1]. The simpler 4,4-difluoroazepane building block lacks any functionalization at the 5-position, requiring de novo C-H activation or ketone installation before such derivatization can proceed.

Synthetic versatility Building block comparison Functional group density

N-Boc Protection Status: Orthogonal Reactivity vs. Unprotected 4,4-Difluoroazepane (Free Amine)

The tert-butyl carbamate (Boc) protecting group on the azepane nitrogen of the target compound provides orthogonal amine protection compatible with a broad range of reaction conditions (acids, bases, nucleophiles, organometallics) that would protonate or derivatize the free secondary amine. The unprotected 4,4-difluoroazepane (free base, CAS not assigned; hydrochloride salt CAS 1160721-05-0) is commercially available as a building block but lacks this orthogonal protection, requiring installation of a protecting group before use in multi-step sequences where the amine must remain inert. The Boc group can be cleanly removed under mild acidic conditions (TFA or HCl) at the desired synthetic stage.

Protecting group strategy Synthetic compatibility Orthogonal reactivity

(5E)-Stereochemical Definition: Exocyclic Olefin Geometry vs. Uncontrolled E/Z Mixtures in Non-Stereodefined Analogs

The compound is specified as the (5E) geometric isomer, meaning the cyanomethylidene substituent is trans to the azepane ring relative to the exocyclic double bond. This stereochemical definition is critical for downstream synthetic applications where the spatial orientation of the nitrile group influences molecular recognition, cyclization geometry, or stereochemical outcomes in subsequent reactions. Many analogous building blocks are offered as undefined E/Z mixtures, introducing ambiguity in reaction stereochemistry and complicating purity analysis . The explicit (5E) designation, confirmed by the InChI Key AYBHPUBTNXLHCF-ONNFQVAWSA-N , provides a single, defined starting geometry.

Stereochemistry Geometric isomerism Structural precision

Recommended Application Scenarios for Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate (CAS 2288032-88-0) Based on Verified Differentiation Evidence


HBV Capsid Assembly Modulator (CAM) Lead Optimization Programs Requiring 4,4-Difluoroazepane Cores

The di-fluoro azepane scaffold is a core structural element in advanced HBV CAM series with demonstrated exceptional potency, pharmacokinetic properties, and solubility [1]. The target compound provides this scaffold with a pre-installed cyanomethylidene handle at C5, enabling rapid analog generation through nitrile derivatization (amine, amide, tetrazole, carboxylate) without de novo functionalization of the azepane ring. For medicinal chemistry groups pursuing HBV CAM lead optimization, this building block collapses multiple synthetic steps into a single procurement event.

Synthesis of Conformationally Biased Fluorinated Azepane Libraries for Phenotypic Screening

The combination of the gem-difluoro motif (conformational bias, metabolic stability) [1] and the cyanomethylidene group (versatile derivatization point) makes this building block uniquely suited for generating focused libraries of fluorinated azepane derivatives. The (5E)-cyanomethylidene can serve as a diversification node for parallel synthesis, yielding amines, carboxylic acids, or heterocyclic products in one to two steps. This provides a systematic advantage over using the simpler 4,4-difluoroazepane building blocks that lack a functionalization handle at C5 .

NaV1.8 Inhibitor Scaffold Decoration Using Pre-Functionalized Azepane Intermediates

The 4,4-difluoroazepane motif has been validated in NaV1.8 inhibitor programs based on the 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold [2]. The target compound, with its Boc-protected amine and cyanomethylidene functional handle, can serve as a late-stage intermediate that introduces both the difluoroazepane pharmacophore and a modifiable side chain in a single coupling step, streamlining the synthesis of NaV1.8-targeted analogs compared to sequential introduction of the azepane and subsequent C5 functionalization.

Metabolic Stability Optimization of Azepane-Containing Leads via Gem-Difluoro Incorporation

For any azepane-containing lead series where metabolic instability at the C4 position is a liability, the 4,4-difluoro motif provides a well-precedented strategy for blocking oxidative metabolism. Class-level evidence indicates that gem-difluoro substitution on azepanes enhances metabolic stability [1]. The target compound delivers this motif pre-installed, along with the cyanomethylidene group for subsequent elaboration, making it a strategic procurement choice for late-stage lead optimization where both metabolic shielding and synthetic tractability are required.

Quote Request

Request a Quote for Tert-butyl (5E)-5-(cyanomethylidene)-4,4-difluoroazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.